2-(4-Bromothiophen-2-yl)ethanamine hydrochloride synthesis pathway
2-(4-Bromothiophen-2-yl)ethanamine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-Bromothiophen-2-yl)ethanamine Hydrochloride
Introduction
2-(4-Bromothiophen-2-yl)ethanamine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and materials science. The thiophene moiety is a common scaffold in pharmacologically active compounds, and the bromo- and aminoethyl- functionalities provide versatile handles for further molecular elaboration.[1][2] This guide offers a comprehensive overview of the synthetic pathways leading to 2-(4-bromothiophen-2-yl)ethanamine hydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into two primary synthetic strategies, providing a detailed, field-proven protocol for the most efficient route, complete with mechanistic insights, experimental details, and safety considerations.
PART 1: Retrosynthetic Analysis and Strategy Selection
A sound synthetic strategy begins with a robust retrosynthetic analysis. For 2-(4-bromothiophen-2-yl)ethanamine, two logical and well-documented pathways emerge from the common starting material, 4-bromothiophene-2-carboxaldehyde.[3]
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Pathway A: The Acetonitrile Reduction Route. This pathway involves a two-carbon homologation of the starting aldehyde via an acetonitrile intermediate, followed by reduction.
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Pathway B: The Nitrovinyl Reduction Route. This strategy employs a Henry (nitroaldol) reaction to form a C-C bond and introduce the nitrogen atom, followed by reduction of the nitro group.
Caption: Retrosynthetic analysis of 2-(4-bromothiophen-2-yl)ethanamine.
Strategy Selection:
While both routes are viable, the Nitrovinyl Reduction Route (Pathway B) is often preferred for its superior step economy. It achieves the target in two high-yielding steps from the commercially available aldehyde, whereas the acetonitrile route typically requires three to four steps. The Henry reaction is a classic, reliable C-C bond-forming reaction, and the subsequent reduction of the conjugated nitroalkene is generally efficient.[4][5] Therefore, this guide will focus on Pathway B as the primary recommended procedure.
PART 2: Recommended Synthesis via the Nitrovinyl Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of 2-(4-bromothiophen-2-yl)ethanamine hydrochloride, starting from 4-bromothiophene-2-carboxaldehyde.
Step 1: Synthesis of 4-Bromo-2-(2-nitrovinyl)thiophene via Henry Condensation
The first step is a base-catalyzed condensation between 4-bromothiophene-2-carboxaldehyde and nitromethane. This reaction, a classic Henry or nitroaldol reaction, forms the nitrovinyl intermediate.[4][6] The reaction proceeds by deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water, often facilitated by the reaction conditions, drives the formation of the conjugated nitroalkene product.[4]
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromothiophene-2-carboxaldehyde | 191.05 | 10.0 g | 52.3 mmol |
| Nitromethane | 61.04 | 4.8 g (4.2 mL) | 78.5 mmol |
| Anhydrous Ammonium Acetate | 77.08 | 4.0 g | 51.9 mmol |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophene-2-carboxaldehyde (10.0 g, 52.3 mmol), nitromethane (4.8 g, 78.5 mmol), and anhydrous ammonium acetate (4.0 g, 51.9 mmol).
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Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.
-
Collect the resulting yellow solid by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
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Dry the product, 4-bromo-2-(2-nitrovinyl)thiophene, under vacuum. The product is typically obtained as a bright yellow solid with a yield of 85-95%.[7][8]
Step 2: Reduction of 4-Bromo-2-(2-nitrovinyl)thiophene to the Amine
The reduction of the nitrovinyl group to a primary amine is a critical transformation. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent well-suited for this purpose, as it efficiently reduces both the nitro group and the carbon-carbon double bond.[9][10] The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄.[11]
Experimental Protocol:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-(2-nitrovinyl)thiophene | 234.07 | 10.0 g | 42.7 mmol |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.86 g | 128.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| Water (H₂O) | 18.02 | 5 mL | - |
| 15% Sodium Hydroxide (aq) | 40.00 | 5 mL | - |
Procedure:
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Setup: Assemble a 500 mL three-necked round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
LAH Suspension: To the flask, add lithium aluminum hydride (4.86 g, 128.1 mmol) and anhydrous THF (150 mL) under a positive pressure of nitrogen. Stir the suspension and cool the flask to 0 °C using an ice-water bath.
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Substrate Addition: Dissolve 4-bromo-2-(2-nitrovinyl)thiophene (10.0 g, 42.7 mmol) in anhydrous THF (100 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred LAH suspension over 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back down to 0 °C in an ice-water bath. Very slowly and carefully, add the following reagents dropwise in sequence:
-
Water (5 mL)
-
15% aqueous sodium hydroxide solution (5 mL)
-
Water (15 mL)
-
-
Stir the resulting granular white suspension at room temperature for 30 minutes.
-
Workup: Filter the suspension through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free base, 2-(4-bromothiophen-2-yl)ethanamine, as an oil.[12]
Step 3: Formation of the Hydrochloride Salt
To improve stability, handling, and solubility in aqueous media, the free amine is converted to its hydrochloride salt.
Experimental Protocol:
| Reagent/Material | Quantity |
| Crude 2-(4-bromothiophen-2-yl)ethanamine | From Step 2 |
| Diethyl Ether (or Ethyl Acetate) | ~100 mL |
| 2M HCl in Diethyl Ether (or gaseous HCl) | As needed |
Procedure:
-
Dissolve the crude amine from Step 2 in diethyl ether or ethyl acetate (~100 mL).
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.
-
A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.
-
Dry the product, 2-(4-bromothiophen-2-yl)ethanamine hydrochloride, under vacuum to yield a stable, crystalline solid.
PART 3: Alternative Synthesis via Acetonitrile Intermediate
This pathway offers an alternative, albeit longer, route to the target compound. It involves the reduction of the aldehyde to an alcohol, conversion to a halide, displacement with cyanide, and finally, reduction of the nitrile.[13] The key step is the reduction of the nitrile to the primary amine using a strong reducing agent like LiAlH₄.[14][15]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 3. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
- 6. Henry Reaction [organic-chemistry.org]
- 7. 28783-35-9|4-Bromo-2-(2-nitrovinyl)thiophene|BLD Pharm [bldpharm.com]
- 8. 4-BROMO-2-(2-NITROVINYL)THIOPHENE | CAS#:28783-35-9 | Chemsrc [chemsrc.com]
- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. echemi.com [echemi.com]
- 13. (4-Bromo-thiophen-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chemguide.co.uk [chemguide.co.uk]
